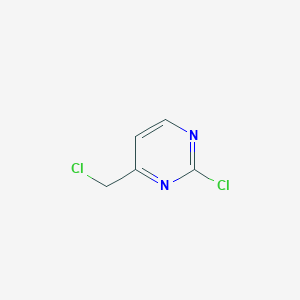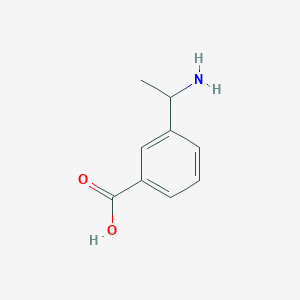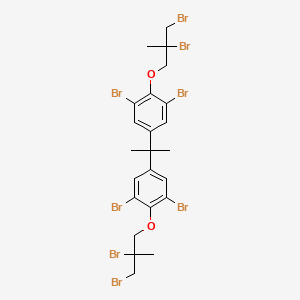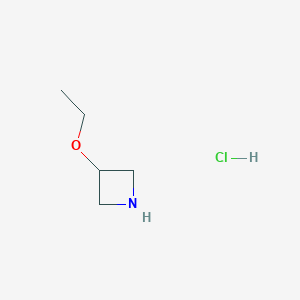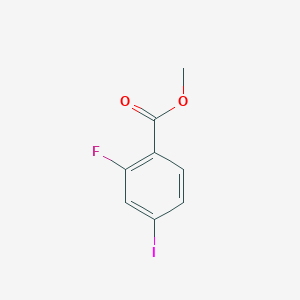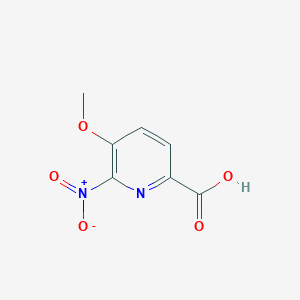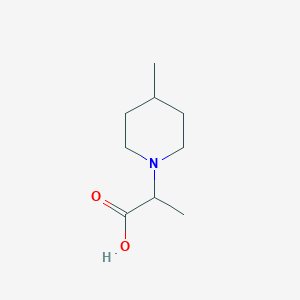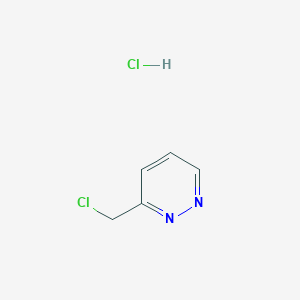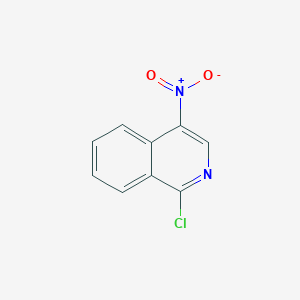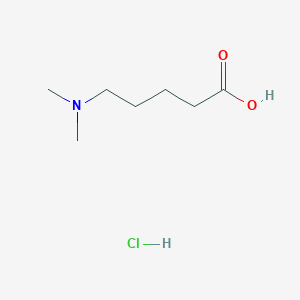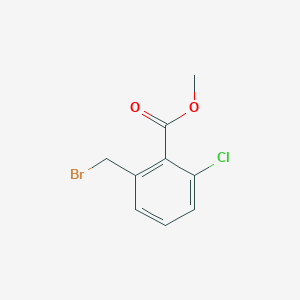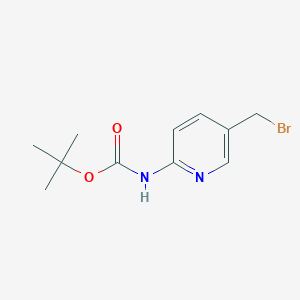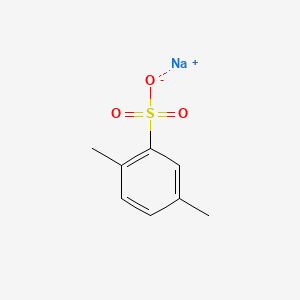
Sodium 2,5-dimethylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 2,5-dimethylbenzenesulfonate is an organic compound with the molecular formula C8H9NaO3S. It is a sodium salt of 2,5-dimethylbenzenesulfonic acid. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions: Sodium 2,5-dimethylbenzenesulfonate can be synthesized through the sulfonation of 2,5-dimethylbenzene (xylene) with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide. The reaction typically occurs under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where 2,5-dimethylbenzene is treated with sulfur trioxide gas. The resulting sulfonic acid is then neutralized with sodium hydroxide to produce the sodium salt. The product is purified through crystallization and drying processes to achieve high purity levels.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the sulfonate group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorinating agents like thionyl chloride or sulfuryl chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of corresponding alcohols or hydrocarbons.
Substitution: Formation of various substituted aromatic compounds.
科学研究应用
Sodium 2,5-dimethylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of sulfonated aromatic compounds.
Biology: Employed in biochemical assays and as a surfactant in various biological experiments.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, dyes, and other industrial chemicals due to its surfactant properties.
作用机制
The mechanism of action of sodium 2,5-dimethylbenzenesulfonate involves its ability to act as a surfactant, reducing surface tension and facilitating the mixing of hydrophobic and hydrophilic substances. This property is particularly useful in industrial applications such as detergents and emulsifiers. The compound can also interact with various molecular targets, including proteins and cell membranes, altering their properties and functions.
相似化合物的比较
- Sodium benzenesulfonate
- Sodium toluenesulfonate
- Sodium xylenesulfonate
Comparison: Sodium 2,5-dimethylbenzenesulfonate is unique due to the presence of two methyl groups on the benzene ring, which can influence its reactivity and solubility compared to other sulfonates. For instance, sodium benzenesulfonate lacks these methyl groups, making it less hydrophobic. Sodium toluenesulfonate has only one methyl group, which provides different steric and electronic effects. Sodium xylenesulfonate, depending on the position of the methyl groups, can have varying properties, but the 2,5-dimethyl configuration offers specific advantages in certain reactions and applications.
属性
CAS 编号 |
827-19-0 |
|---|---|
分子式 |
C8H10NaO3S |
分子量 |
209.22 g/mol |
IUPAC 名称 |
sodium;2,5-dimethylbenzenesulfonate |
InChI |
InChI=1S/C8H10O3S.Na/c1-6-3-4-7(2)8(5-6)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11); |
InChI 键 |
GJHFEHMZPWMMMH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)[O-].[Na+] |
规范 SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
827-19-0 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


